Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-
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Overview
Description
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is an organic compound with the chemical formula C14H10Cl2O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is particularly notable for its role as a herbicide, where it is used to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-:
Condensation of Phenol with Chloroacetic Acid: In this method, phenol is condensed with chloroacetic acid to form phenoxyacetic acid, which is then chlorinated to produce the desired compound.
Chlorination of Phenol: In this alternative method, phenol is first chlorinated to generate 2,4-dichlorophenol, which is subsequently condensed with chloroacetic acid.
Industrial Production Methods
The industrial production of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, typically involves large-scale chlorination and condensation reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, involves its role as a synthetic auxin, a type of plant hormone. It induces uncontrolled growth in susceptible plants by mimicking natural auxins, leading to cell elongation and division. This overstimulation ultimately results in the death of the plant . The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar properties and applications.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar structure but different toxicity profile.
Uniqueness
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is unique due to its specific molecular structure, which provides distinct herbicidal properties. Its ability to induce uncontrolled growth in plants makes it particularly effective in agricultural applications, where precise weed control is essential.
Properties
CAS No. |
51338-10-4 |
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Molecular Formula |
C14H10Cl2O4 |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-1-6-13(12(16)7-9)20-11-4-2-10(3-5-11)19-8-14(17)18/h1-7H,8H2,(H,17,18) |
InChI Key |
WQJPAPDMTCGFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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